molecular formula C9H11BrClN B1521073 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 220247-73-4

7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1521073
CAS No.: 220247-73-4
M. Wt: 248.55 g/mol
InChI Key: GAQFCKRSCLDDJH-UHFFFAOYSA-N
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Description

7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is a brominated derivative of tetrahydroisoquinoline, a compound known for its diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 7th position of the tetrahydroisoquinoline ring system, which significantly influences its chemical reactivity and biological activity.

Synthetic Routes and Reaction Conditions:

  • Reductive Amination: One common synthetic route involves the reductive amination of 7-bromobenzylamine with formaldehyde and formic acid, followed by reduction with sodium cyanoborohydride.

  • Bromination: Another method includes the bromination of tetrahydroisoquinoline using bromine in the presence of a suitable catalyst, such as iron(III) chloride.

Industrial Production Methods: The industrial production of this compound typically involves large-scale reductive amination processes, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the formation of the desired product while minimizing by-products.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert this compound to its corresponding quinoline derivative.

  • Reduction: Reduction reactions can be used to remove the bromine atom, yielding the parent tetrahydroisoquinoline.

  • Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.

  • Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas are often used.

  • Substitution: Nucleophiles such as ammonia and sodium hydroxide are employed, often in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Quinoline derivatives

  • Reduction: Tetrahydroisoquinoline

  • Substitution: Various substituted tetrahydroisoquinolines

Scientific Research Applications

7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is widely used in scientific research due to its versatility:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules, including alkaloids and pharmaceuticals.

  • Biology: The compound is used in the study of biological systems, particularly in the investigation of neurotransmitter pathways.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for neurological disorders.

  • Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 7-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom plays a crucial role in enhancing the compound's binding affinity and selectivity towards these targets, leading to specific biological responses.

Comparison with Similar Compounds

  • Tetrahydroisoquinoline: The parent compound without the bromine atom.

  • 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride: A chlorinated analog with similar properties.

  • 7-Iodo-1,2,3,4-tetrahydroisoquinoline hydrochloride: An iodinated variant with distinct reactivity.

Uniqueness: 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride stands out due to its enhanced reactivity and biological activity compared to its chloro- and iodo- analogs. The bromine atom provides a unique balance of stability and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

7-bromo-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;/h1-2,5,11H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQFCKRSCLDDJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662865
Record name 7-Bromo-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220247-73-4
Record name 7-Bromo-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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